An In-depth Technical Guide to 3-Oxo-3-(pyrazin-2-yl)propanenitrile (CAS 61959-39-5)
An In-depth Technical Guide to 3-Oxo-3-(pyrazin-2-yl)propanenitrile (CAS 61959-39-5)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Oxo-3-(pyrazin-2-yl)propanenitrile, a key heterocyclic building block. We will delve into its chemical and physical properties, synthesis, reactivity, and its significant role in the landscape of medicinal chemistry and drug discovery.
Core Molecular Profile
3-Oxo-3-(pyrazin-2-yl)propanenitrile is a bifunctional molecule featuring a pyrazine ring, a ketone, and a nitrile group. This unique combination of functionalities makes it a versatile intermediate for the synthesis of a wide array of more complex heterocyclic systems.
Chemical Structure:
Caption: Chemical structure of 3-Oxo-3-(pyrazin-2-yl)propanenitrile.
Physicochemical and Spectral Data
A summary of the key physical and spectral properties is presented below. These values are essential for reaction monitoring, purification, and structural confirmation.
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O | N/A |
| Molecular Weight | 147.14 g/mol | N/A |
| CAS Number | 61959-39-5 | N/A |
| Appearance | White to pale yellow crystalline powder | [1] |
| Melting Point | 130-138 °C | [1] |
| Solubility | Soluble in organic solvents like ethanol, dichloromethane | [2] |
| ¹H NMR | Data not available in search results | |
| ¹³C NMR | Data not available in search results | |
| IR (Infrared) | Characteristic peaks for C≡N (nitrile), C=O (ketone), and aromatic C-H stretches are expected. | [3] |
| Mass Spec (m/z) | Expected [M+H]⁺ at ~148.05 | [4][5] |
Synthesis and Reactivity
Synthetic Pathways
The primary route for synthesizing 3-Oxo-3-(pyrazin-2-yl)propanenitrile involves the condensation of a pyrazine ester with acetonitrile. This Claisen-type condensation is a robust and widely used method for the formation of β-ketonitriles.
A common synthetic approach is the reaction of ethyl pyrazine-2-carboxylate with acetonitrile in the presence of a strong base, such as sodium ethoxide or sodium hydride.
Caption: General workflow for the synthesis of 3-Oxo-3-(pyrazin-2-yl)propanenitrile.
Detailed Experimental Protocol:
-
Preparation: To a stirred solution of sodium ethoxide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add acetonitrile (1.5 equivalents) dropwise.
-
Addition of Ester: To the resulting mixture, add a solution of ethyl pyrazine-2-carboxylate (1.0 equivalent) in anhydrous THF dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 3-Oxo-3-(pyrazin-2-yl)propanenitrile.
Reactivity and Chemical Transformations
The presence of the ketone and nitrile functionalities makes 3-Oxo-3-(pyrazin-2-yl)propanenitrile a valuable precursor for various heterocyclic compounds. It can undergo cyclization reactions with a range of binucleophiles.[6]
-
With Hydrazines: Reacts with hydrazine or substituted hydrazines to form pyrazole derivatives.[6][7]
-
With Hydroxylamine: Forms isoxazole derivatives upon reaction with hydroxylamine.[6]
-
With Guanidine: Can be used to synthesize aminopyrimidine derivatives.[6]
These reactions significantly expand the chemical space accessible from this starting material, allowing for the creation of diverse compound libraries for biological screening.
Caption: Reactivity of 3-Oxo-3-(pyrazin-2-yl)propanenitrile with various binucleophiles.
Applications in Medicinal Chemistry and Drug Discovery
The pyrazine ring is a well-established pharmacophore found in numerous FDA-approved drugs.[8][9] Its presence can influence a molecule's physicochemical properties, such as solubility and metabolic stability, and it can participate in crucial hydrogen bonding interactions with biological targets.[9]
A Scaffold for Bioactive Molecules
3-Oxo-3-(pyrazin-2-yl)propanenitrile serves as a foundational scaffold for the synthesis of novel compounds with potential therapeutic applications. The pyrazine moiety itself is present in drugs with a wide range of activities, including antitubercular, antiviral, anticancer, and anti-inflammatory effects.[8][10][11]
-
Antitubercular Agents: The most notable example is Pyrazinamide, a first-line medication for tuberculosis.[10][12] Research has focused on synthesizing derivatives of pyrazinamide to improve efficacy and overcome resistance.[12][13] While not a direct derivative, 3-Oxo-3-(pyrazin-2-yl)propanenitrile provides a key starting point for analogs.
-
Kinase Inhibitors: The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, a common interaction motif in the hinge region of protein kinases.[9] This makes the pyrazine scaffold attractive for the design of kinase inhibitors for oncology and other indications.
-
Antiviral and Other Applications: Pyrazine derivatives have been investigated for a host of other biological activities, highlighting the versatility of this heterocyclic core.[8][14]
Caption: From a core building block to diverse therapeutic applications.
Safety and Handling
-
Hazard Identification: Similar compounds are often classified as harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[19][20]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[16][18]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[15][17] Avoid contact with skin and eyes.[16]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[18]
Conclusion
3-Oxo-3-(pyrazin-2-yl)propanenitrile is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups provide a gateway to a wide range of complex heterocyclic compounds. The established importance of the pyrazine scaffold in drug discovery underscores the potential of this compound as a starting point for the development of new therapeutic agents across multiple disease areas. Researchers and drug development professionals can leverage the properties and reactivity of this molecule to advance their synthetic and medicinal chemistry programs.
References
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Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. ResearchGate. [Link]
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Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS. [Link]
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3-Oxo-3-(pyridin-2-yl)propanenitrile | C8H6N2O | CID 11571823. PubChem. [Link]
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Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2008, December 29). MDPI. [Link]
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SAFETY DATA SHEET. (2017, December 4). Unknown Source. [Link]
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SYNTHESIS, REACTIONS OF 3-OXO-3-(3-OXO-3H-BENZO[f] CHROMEN-2-YL)-2-(2-PHENYLHYDRAZONO) PROPANAL, AND INVESTIGATION OF THEIR ANTITUMOR ACTIVITY. ResearchGate. [Link]
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Synthesis and reactions of 2,6-bis[3-oxo-3-propanenitrile-2-(N,N-dimethylamino)methylene]pyridine. SciSpace. [Link]
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2-(2-chlorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile. AMERICAN ELEMENTS. [Link]
- PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS.
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Schematic synthesis of 3-oxo-3-(ferrocenyl)propanenitrile. ResearchGate. [Link]
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3-oxo-3-(1h-pyrrol-2-yl)propanenitrile. PubChemLite. [Link]
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3-oxo-3-(3-pyridinyl)propanenitrile (C8H6N2O). PubChemLite. [Link]
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3-Oxo-3-(Thiophen-2-Yl)Propanenitrile. Methylamine Supplier. [Link]
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LabChem Potassium Permanganate, 5% (w/v), for Mercury, Metals; 4 L. Cole-Parmer. [Link]
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022, December 8). MDPI. [Link]
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